Physicochemical Differentiation: Boiling Point and Density Versus Unsubstituted Cyclopentanol
2-(Ethoxymethyl)cyclopentan-1-ol exhibits a substantially elevated boiling point relative to unsubstituted cyclopentanol due to the additional ethoxymethyl substituent, which increases molecular weight and alters intermolecular hydrogen-bonding capacity. The predicted boiling point of 220.6 ± 8.0 °C for the ethoxymethyl derivative [1] is approximately 80 °C higher than the reported boiling point of cyclopentanol at 140.8 °C [2]. Density also increases from ~0.949 g/cm³ for cyclopentanol to 0.986 ± 0.06 g/cm³ for the ethoxymethyl derivative [1][2]. This differential directly impacts distillation protocols, solvent selection, and gas chromatographic retention behavior in analytical workflows.
| Evidence Dimension | Boiling point (predicted) and density (predicted) |
|---|---|
| Target Compound Data | Boiling point: 220.6 ± 8.0 °C; Density: 0.986 ± 0.06 g/cm³ |
| Comparator Or Baseline | Cyclopentanol (CAS 96-41-3): Boiling point 140.8 °C; Density 0.949 g/cm³ |
| Quantified Difference | Δ Boiling point: ~79.8 °C increase; Δ Density: ~0.037 g/cm³ increase |
| Conditions | Predicted values based on ACD/Labs or ChemSrc computational models under standard atmospheric pressure |
Why This Matters
This ~80 °C boiling point differential enables chromatographic separation from cyclopentanol and informs appropriate distillation and purification conditions during synthesis scale-up.
- [1] ChemSrc. 2-(Ethoxymethyl)cyclopentan-1-ol. CAS 90201-04-0. Product Data Sheet. 2024. View Source
- [2] PubChem. Cyclopentanol. CAS 96-41-3. Compound Summary. National Center for Biotechnology Information. View Source
